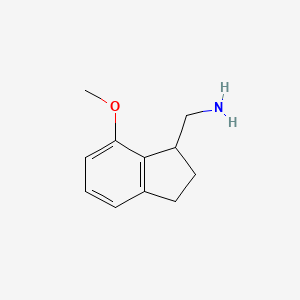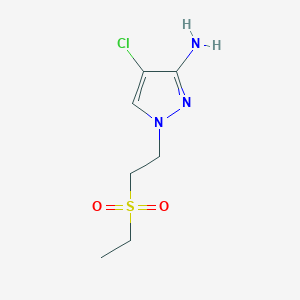![molecular formula C15H21ClN4OS B13639950 2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B13639950.png)
2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride is a synthetic compound that belongs to the class of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride typically involves multiple steps, including cyclization, chlorination, and substitution reactions. One common synthetic route involves the Petasis reaction, which is used to prepare various derivatives of this compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenol derivatives .
Scientific Research Applications
2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimalarial agent, particularly against chloroquine-resistant strains of Plasmodium falciparum.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride involves its interaction with molecular targets in the Plasmodium falciparum parasite. The compound inhibits the parasite’s growth by interfering with its metabolic pathways, leading to the accumulation of toxic metabolites and eventual cell death . In cancer cells, the compound may exert its effects by targeting specific signaling pathways, such as the PI3K/Akt pathway, which is often deregulated in tumors .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941): This compound is a potent, selective, orally bioavailable inhibitor of class I PI3 kinase and is being evaluated for the treatment of cancer.
4-(2-(Piperazin-1-Yl)-7,8-Dihydro-5H-Thiopyrano[4,3-d]Pyrimidin-4-yl)Morpholine: This compound is used as a PI3K/mTOR inhibitor and has applications in cancer research.
Uniqueness
2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride is unique due to its dual potential as an antimalarial and anticancer agent. Its ability to target specific pathways in both Plasmodium falciparum and cancer cells makes it a versatile compound for therapeutic development.
Properties
Molecular Formula |
C15H21ClN4OS |
|---|---|
Molecular Weight |
340.9 g/mol |
IUPAC Name |
2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C15H20N4OS.ClH/c20-14-13-10-3-1-2-4-11(10)21-15(13)18-12(17-14)9-19-7-5-16-6-8-19;/h16H,1-9H2,(H,17,18,20);1H |
InChI Key |
JSXQXQIYYRETCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCNCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine](/img/structure/B13639900.png)


![3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13639916.png)

![(1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol](/img/structure/B13639924.png)



![tert-butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13639942.png)


